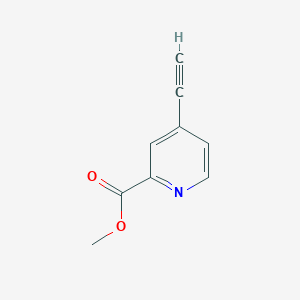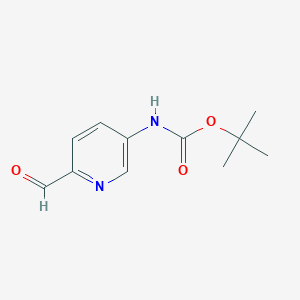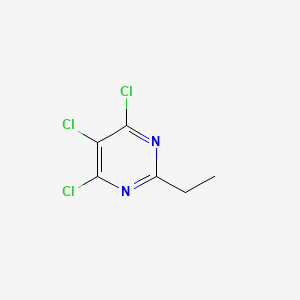![molecular formula C19H19N3O4 B3046187 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 1207022-16-9](/img/structure/B3046187.png)
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea
Overview
Description
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core linked to a benzo[d][1,3]dioxole moiety through a urea linkage, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.
Introduction of the acetyl group: Acetylation of the tetrahydroisoquinoline core using acetic anhydride or acetyl chloride.
Synthesis of the benzo[d][1,3]dioxole moiety: This can be synthesized separately through various organic reactions involving catechol derivatives.
Coupling reaction: The final step involves the coupling of the acetylated tetrahydroisoquinoline with the benzo[d][1,3]dioxole moiety using a urea linkage, typically facilitated by reagents such as carbodiimides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the aromatic rings, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperatures and pH levels. Major products formed from these reactions depend on the specific conditions but can include various derivatives of the original compound.
Scientific Research Applications
Chemistry: As a subject of study in organic synthesis and reaction mechanisms.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Possible applications in the development of new materials or as intermediates in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, potentially modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea include other tetrahydroisoquinoline derivatives and benzo[d][1,3]dioxole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups or linkages, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of these two moieties, which may confer distinct properties and applications.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications across various scientific disciplines. Further research into its synthesis, reactions, and applications could uncover new insights and opportunities for its use in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(1,3-benzodioxol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(23)22-7-6-13-2-3-15(8-14(13)10-22)20-19(24)21-16-4-5-17-18(9-16)26-11-25-17/h2-5,8-9H,6-7,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLJKVRXZJRHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143308 | |
| Record name | N-(2-Acetyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-N′-1,3-benzodioxol-5-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207022-16-9 | |
| Record name | N-(2-Acetyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-N′-1,3-benzodioxol-5-ylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207022-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Acetyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-N′-1,3-benzodioxol-5-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-5-methoxy-thiazolo[5,4-B]pyridine](/img/structure/B3046109.png)

![Butanal, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B3046115.png)





![2-BROMO-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B3046122.png)
![Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B3046124.png)
![2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole](/img/structure/B3046127.png)
